N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Its structure comprises a 1,3,5-triazine core substituted with dimethylamino (4-position) and methoxy (6-position) groups, linked via a methylene bridge to a 2-(trifluoromethoxy)benzenesulfonamide moiety. This combination of substituents confers unique electronic, steric, and solubility properties, distinguishing it from related compounds .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O4S/c1-22(2)12-19-11(20-13(21-12)25-3)8-18-27(23,24)10-7-5-4-6-9(10)26-14(15,16)17/h4-7,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYLTWIGQDCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves several steps:
The initial step includes the preparation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine.
This compound is then reacted with chloromethyl benzene to form an intermediate.
Finally, the intermediate undergoes sulfonation with trifluoromethanesulfonic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods vary but generally involve the use of automated synthesis machinery for precision and efficiency. High-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate.
Reduction: : Typically with sodium borohydride.
Substitution: : Reaction with nucleophiles like amines.
Common Reagents and Conditions
Common reagents include trifluoromethanesulfonic anhydride and sodium borohydride. Reaction conditions often involve controlled temperatures ranging from -10°C to 50°C, depending on the desired product.
Major Products
Scientific Research Applications
In Chemistry
The compound is used as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
In Biology
It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
In Medicine
In Industry
It is used in the development of advanced materials, including specialty polymers and coatings.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions often include binding to active sites on enzymes, thereby inhibiting or modulating their activity. The pathways involved are typically related to cellular signaling and metabolic processes.
Comparison with Similar Compounds
Substituent Analysis on the Triazine Ring
The triazine ring’s substituents critically influence herbicidal activity and metabolic stability. Below is a comparative analysis of substituents in structurally similar compounds:
Key Observations :
- This contrasts with methoxy or methyl groups in analogs like metsulfuron-methyl and prosulfuron, which offer weaker electronic modulation .
- The 6-methoxy group in the target compound balances steric bulk and lipophilicity, differing from the 6-methyl (prosulfuron) or trifluoroethoxy (triflusulfuron-methyl) groups, which may alter metabolic stability or soil mobility .
Benzenesulfonamide Modifications
The 2-(trifluoromethoxy) group on the benzene ring distinguishes the target compound from analogs:
Photostability and Degradation
- Tribenuron-methyl () undergoes photodegradation to yield 4-methoxy-6-methyltriazine fragments, highlighting the vulnerability of methoxy-methyl triazines to UV exposure. The target compound’s dimethylamino group may confer greater stability due to stronger electron donation, reducing radical-mediated cleavage .
- The trifluoromethoxy group’s stability surpasses that of ester-linked groups (e.g., in triflusulfuron-methyl), which are prone to hydrolysis .
Herbicidal Efficacy
- ALS Inhibition: The dimethylamino group enhances hydrogen bonding with ALS, as observed in triflusulfuron-methyl, which shows higher efficacy than methoxy-substituted analogs .
- Selectivity: The trifluoromethoxy group may reduce non-target toxicity compared to trifluoropropyl (prosulfuron) or thiophene (thifensulfuron-methyl) groups .
Solubility and Soil Mobility
- Water Solubility: The target compound’s solubility is intermediate between highly lipophilic analogs (e.g., prosulfuron) and polar derivatives like cinosulfuron. This balance optimizes root uptake and foliar absorption .
- Soil Half-Life: Dimethylamino and trifluoromethoxy substituents may slow microbial degradation compared to methyl or methoxy groups, extending residual activity .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which incorporates a triazine moiety and a sulfonamide group, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 396.35 g/mol. The presence of trifluoromethoxy and dimethylamino groups enhances its lipophilicity and may influence its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.35 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 304.9 °C |
| Melting Point | 162-166 °C |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is essential for DNA synthesis and repair.
Inhibition of Dihydrofolate Reductase
Antitumor Activity
A series of in vitro studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 50 µM across these cell lines, indicating moderate potency.
Case Study: In Vivo Efficacy
In an animal model study, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group after four weeks of treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazine ring and sulfonamide group can significantly affect biological activity. For instance:
- Dimethylamino Substitution : Enhances binding affinity to DHFR.
- Trifluoromethoxy Group : Improves lipophilicity and cellular uptake.
Q & A
Basic Questions
Q. What are the recommended spectroscopic methods for structural elucidation of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions on the triazine and benzenesulfonamide moieties. For example, H NMR can resolve methoxy (δ 3.8–4.0 ppm) and dimethylamino (δ 2.8–3.2 ppm) protons.
- Infrared Spectroscopy (IR): Identify functional groups like sulfonamide (ν~1310–1370 cm for S=O stretching) and trifluoromethoxy (ν~1150–1250 cm for C-F) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm molecular weight and fragmentation patterns, particularly for the trifluoromethoxy group (e.g., loss of -OCF at m/z 85).
Q. What are the standard synthetic protocols for benzenesulfonamide-triazine hybrids?
- Methodological Answer:
- Stepwise Functionalization: React 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-carbaldehyde with a benzenesulfonamide derivative via reductive amination (e.g., NaBHCN in methanol).
- Hazard Mitigation: Follow protocols from analogous triazine-sulfonamide syntheses, including rigorous exclusion of moisture (due to triazine hydrolysis) and use of inert atmospheres .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer:
- Hazard Analysis: Conduct a pre-experiment risk assessment for mutagenicity (Ames testing recommended for derivatives) and thermal stability (DSC analysis to detect decomposition risks).
- PPE Requirements: Use fume hoods, nitrile gloves, and safety goggles. Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported synthetic yields for similar triazine-sulfonamide derivatives?
- Methodological Answer:
- Parameter Optimization: Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, reports higher yields in acetonitrile vs. dichloromethane due to improved triazine solubility.
- Analytical Validation: Use HPLC purity checks to differentiate between actual yield discrepancies and impurities. Cross-reference with XRD (e.g., ) to confirm crystallinity impacts .
Q. What are the environmental degradation pathways of this compound, and how can they be studied?
- Methodological Answer:
- Hydrolysis Studies: Conduct pH-dependent stability tests (e.g., at pH 5, 7, 9) to assess triazine ring cleavage or sulfonamide hydrolysis. Monitor via LC-MS for degradation products like methoxy-triazine fragments.
- Photolysis Experiments: Expose to UV light (λ = 254–365 nm) in aqueous solutions and analyze products using GC-MS. EPA registration data ( ) suggests similar compounds degrade via C-F bond cleavage under UV .
Q. How can tautomeric or conformational equilibria in the triazine-sulfonamide system be experimentally characterized?
- Methodological Answer:
- Variable-Temperature NMR: Monitor chemical shift changes (e.g., NH protons in sulfonamide) to detect tautomerism. used this method to confirm thione-thiol tautomerism in triazoles.
- Computational Modeling: Pair experimental data with DFT calculations (e.g., Gaussian09) to map energy barriers for tautomeric interconversion .
Q. What strategies enhance the bioactivity of this compound in pesticidal or pharmacological contexts?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace trifluoromethoxy with pentafluorosulfanyl) and test inhibitory effects on target enzymes (e.g., acetolactate synthase in plants).
- Co-crystallization Studies: Resolve X-ray structures (as in ) to identify binding interactions with biological targets. For example, sulfonamide oxygen atoms often form hydrogen bonds with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
